Ethyl formate

Description

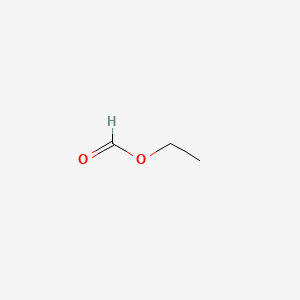

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2, Array | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethyl formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethyl_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040117 | |

| Record name | Ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl formate appears as a clear colorless liquid with a pleasant odor. Flash point -4 °F. Less dense than water. Vapors heavier than air., Colorless liquid with a fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a sharp, rum-like odour, Colorless liquid with a fruity odor. | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

129.6 °F at 760 mmHg (USCG, 1999), 54.5 °C @ 760 MM HG, 52.00 to 54.00 °C. @ 760.00 mm Hg, 52-54 °C, 130 °F | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (USCG, 1999), -20 °C, -20 °C (-4 °F) (CLOSED CUP), -20 °C c.c., -4 °F | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

9 % at 64 °F (NIOSH, 2023), SOLUBILITY IN WATER: 9 PARTS/100 @ 18 °C; MISCIBLE WITH BENZENE, SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER; VERY SOL IN ACETONE, SOL IN MOST ORGANIC SOLVENTS, 88,250 mg/L at 25 °C, 88.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 10.5, Soluble in most fixed oils, propylene glycol, water (with gradual decomposition), slightly soluble in mineral oil. Insoluble in glycerol, 1ml in 5ml 50% ethanol (in ethanol), (64 °F): 9% | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9168 @ 20 °C, CONVERSION FACTORS: 1 MG/L EQUIV TO 330 PPM; 1 PPM EQUIV TO 3.03 MG/CU M; DENSITY OF SATURATED AIR: 1.25 (AIR= 1), Relative density (water = 1): 0.92, 0.917-0.922, 0.92 | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/311/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.56 (AIR= 1), Relative vapor density (air = 1): 2.6 | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

200 mmHg (NIOSH, 2023), 245.0 [mmHg], Vapor pressure = 245 mm Hg at 25 °C (calc from exper determined coefficients), 200 MM HG @ 20.6 °C, Vapor pressure, kPa at 20 °C: 25.6, 200 mmHg | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

MOBILE LIQUID, WATER-WHITE LIQ, Colorless liquid. | |

CAS No. |

109-94-4 | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K3E2L5553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LQ802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-110 °F (USCG, 1999), -80.5 °C, -80 °C, -113 °F | |

| Record name | ETHYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/697 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0623 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL FORMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/106 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl formate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0278.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Formate: Chemical Properties and Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl formate (B1220265) (ethyl methanoate) is a volatile ester recognized for its characteristic rum-like odor and its role as a significant flavor component in various fruits, such as raspberries.[1][2] Beyond its natural occurrence, it serves as a versatile solvent for cellulose (B213188) derivatives, oils, and greases, and finds application as a fungicide and larvicide in the food industry.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, reactivity, and standard experimental protocols related to ethyl formate, tailored for a scientific audience. All quantitative data is presented in tabular format for clarity, and key chemical processes are visualized using standardized diagrams.

Chemical Identification and General Properties

This compound is the ester formed from the condensation of formic acid and ethanol (B145695).[2][4] Its fundamental identifiers and properties are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2][4] |

| Systematic IUPAC Name | Ethyl methanoate[2] |

| CAS Number | 109-94-4[2][5] |

| Molecular Formula | C₃H₆O₂[1][2][4] |

| Molecular Weight | 74.08 g/mol [2][4] |

| Appearance | Clear, colorless liquid[2][4][6] |

| Odor | Pleasant, fruity, rum-like odor[1][2][4][6] |

| SMILES | CCOC=O[4][7] |

| InChI Key | WBJINCZRORDGAQ-UHFFFAOYSA-N[2][4][5] |

Chemical Structure

This compound consists of a formyl group attached to an ethyl group through an ester linkage. The molecule is relatively simple, featuring a planar ester group.

Caption: 2D chemical structure of this compound (C₃H₆O₂).

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, application as a solvent, and role in chemical synthesis.

| Property | Value |

| Density | 0.921 g/mL at 20 °C[6] |

| Melting Point | -80 °C (-112 °F; 193 K)[2][6] |

| Boiling Point | 52-54 °C (126-129 °F; 325-327 K)[2][6] |

| Solubility in Water | 9 g/100 mL at 18 °C[2][6] (Slowly decomposes)[8] |

| Miscibility | Miscible with ethanol, ether, acetone, and benzene[6] |

| Vapor Pressure | 200 mmHg at 20 °C[2][4][8] |

| Refractive Index (n²⁰/D) | 1.359[6] |

| Ionization Energy | 10.61 eV[8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is characterized by three distinct signals:

-

A singlet for the formyl proton (HCOO-) typically appears far downfield.

-

A quartet for the methylene (B1212753) protons (-OCH₂CH₃) resulting from coupling with the adjacent methyl protons.

-

A triplet for the terminal methyl protons (-OCH₂CH₃) due to coupling with the methylene protons.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group.[4][10] Other characteristic peaks include C-O stretching and C-H stretching vibrations.[10]

-

Mass Spectrometry : Electron ionization mass spectrometry provides a fragmentation pattern useful for confirming the molecular structure.[11]

Chemical Reactivity and Key Reactions

This compound undergoes reactions typical of esters, most notably hydrolysis. It is stable under normal transport conditions but is incompatible with strong oxidizing agents, strong bases, strong acids, and nitrates.[6][8]

Hydrolysis

This compound slowly decomposes in water and can be hydrolyzed under acidic or basic conditions to yield formic acid and ethanol.[8]

-

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction, typically carried out by heating the ester with a dilute strong acid like HCl or H₂SO₄.[12][13][14] The presence of excess water shifts the equilibrium towards the products.[13][14] The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[12]

Caption: Acid-catalyzed hydrolysis of this compound.

-

Base-Promoted Hydrolysis (Saponification) : This reaction is effectively irreversible because the formic acid produced is deprotonated by the base to form a formate salt.[13][15] The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.[13]

Reaction with Ammonia

Ammonia reacts with this compound to produce formamide (B127407) and ethanol, a common amidation reaction for esters.[1] HCOOCH₂CH₃ + NH₃ → HCONH₂ + CH₃CH₂OH[1]

Experimental Protocols

Synthesis via Fischer Esterification

The most common laboratory synthesis of this compound is the Fischer esterification of formic acid with ethanol, using a strong acid as a catalyst.[1]

Materials:

-

85% Formic acid (0.45 mol)

-

95% Ethanol (0.40 mol)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution[16]

Methodology:

-

Reaction Setup : Combine 20 mL of 85% formic acid and 25 mL of 95% ethanol in a 250 mL reaction flask. Carefully add a few drops of concentrated sulfuric acid while stirring.

-

Esterification and Distillation : Assemble a fractional distillation apparatus. Heat the mixture under constant stirring. This compound has a lower boiling point (54 °C) than the reactants, allowing it to be continuously removed from the reaction mixture by distillation as it forms. This separation drives the equilibrium toward the product side. Collect the distillate that comes over at approximately 52-54 °C.

-

Purification (Washing) : Transfer the collected distillate to a separatory funnel. Wash the crude ester with a saturated sodium bicarbonate solution to neutralize any remaining formic acid and sulfuric acid.[16] Subsequently, wash with a saturated sodium chloride solution to reduce the solubility of the ester in the aqueous layer.[16]

-

Drying : Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.[1]

-

Final Distillation : Filter off the drying agent and perform a final simple distillation of the dried ester. Collect the pure this compound fraction boiling at 53-54 °C.[16]

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

This compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[6][17] It poses several health hazards and requires careful handling.

| Hazard Category | Description |

| Flammability | Highly Flammable. Flash Point: -20 °C (-4 °F).[2][4][8] Explosive Limits: 2.8% - 16.0%.[2][8] Keep away from heat, sparks, open flames, and other ignition sources.[17][18] Containers should be grounded and bonded during transfer.[19] |

| Health Hazards | Harmful if swallowed or inhaled.[17][20] Causes serious eye irritation.[17][20] May cause respiratory irritation.[17][20] It is also a central nervous system depressant.[2] |

| Personal Protective Equipment (PPE) | Wear solvent-resistant gloves, protective clothing, and eye/face protection (goggles or face shield).[18][19] Use in a well-ventilated area or with respiratory protection.[17][18] |

| Storage | Store in a cool, dry, well-ventilated, flame-proof area in tightly closed containers.[18][19][20] Protect from physical damage and moisture.[18][19] |

| Spill & Disposal | Eliminate all ignition sources.[8] Absorb spills with non-combustible material like sand or earth.[8][19] Dispose of as hazardous waste in accordance with local regulations.[19] Can be burned in a chemical incinerator.[20] |

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Method for producing ethyl formate_Chemicalbook [chemicalbook.com]

- 4. This compound | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 109-94-4 [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. nj.gov [nj.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Data of Ethyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl formate (B1220265) (C₃H₆O₂), a common solvent and fragrance agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable reference points for compound identification and structural elucidation. Detailed experimental protocols for acquiring such data are also provided.

Structural and Spectroscopic Correlation

The various spectroscopic techniques provide complementary information to confirm the structure of ethyl formate. Proton and Carbon NMR identify the number and connectivity of hydrogen and carbon atoms, IR spectroscopy confirms the presence of key functional groups (specifically the ester), and mass spectrometry determines the molecular weight and common fragmentation patterns.

Caption: Workflow illustrating how NMR, IR, and Mass Spec provide distinct structural data for this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.03 | Singlet | 1H | N/A | H-C=O |

| ~4.22 | Quartet | 2H | ~7.1 Hz | -O-CH₂-CH₃ |

| ~1.29 | Triplet | 3H | ~7.1 Hz | -O-CH₂-CH₃ |

Table 1: ¹H NMR data for this compound.[1][2]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 15.09 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~161.4 | H-C=O |

| ~60.1 | -O-CH₂-CH₃ |

| ~14.2 | -O-CH₂-CH₃ |

Table 2: ¹³C NMR data for this compound.[3][4][5]

Infrared (IR) Spectroscopic Data

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch | Alkane |

| ~1720 | C=O Stretch | Ester |

| ~1180 | C-O Stretch | Ester |

Table 3: Key IR absorption peaks for this compound.[6][7]

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion |

| 74 | [C₃H₆O₂]⁺ (Molecular Ion) |

| 46 | [CH₂O₂]⁺ or [C₂H₆O]⁺ |

| 45 | [HCOO]⁺ or [OC₂H₅]⁺ |

| 29 | [CHO]⁺ or [C₂H₅]⁺ |

| 28 | [CO]⁺ |

Table 4: Major fragmentation peaks in the mass spectrum of this compound.[8][9][10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[11][12] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[11][12] Ensure the solution is homogeneous and free of any particulate matter by filtering if necessary.[11]

-

Instrument Setup: Place the NMR tube in a spinner and insert it into the spectrometer's magnet.

-

Locking and Shimming: The instrument "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay. A small number of scans (e.g., 8 or 16) is usually sufficient for a proton spectrum.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a pure liquid sample like this compound, the spectrum can be obtained directly as a thin film.[13] Place one to two drops of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[14] Place a second salt plate on top to create a thin, uniform liquid film between the plates.[14]

-

Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Background Collection: Before running the sample, a background spectrum is collected with nothing in the sample beam (or with clean, empty salt plates). This allows the instrument to subtract signals from atmospheric water and carbon dioxide.

-

Sample Spectrum Collection: The sample is then scanned. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.[15] The sample is vaporized by heating in the injection port.[15]

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[15][16] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).[15]

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, causing it to break apart into smaller, charged fragments. This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% (the base peak).

References

- 1. This compound | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (109-94-4) 1H NMR spectrum [chemicalbook.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. This compound (109-94-4) 13C NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. This compound [webbook.nist.gov]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl Formate for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl formate (B1220265) (C₃H₆O₂), an ester of ethanol (B145695) and formic acid, is a volatile compound with a characteristic rum-like odor. Beyond its use as a flavoring agent, it serves as a valuable solvent and reagent in various chemical and pharmaceutical processes. A thorough understanding of its thermodynamic properties is paramount for process design, safety assessments, and formulation development, particularly within the pharmaceutical industry where it can influence drug solubility, stability, and delivery. This guide provides a comprehensive overview of the core thermodynamic properties of ethyl formate, details the experimental methodologies for their determination, and illustrates the logical relationship of these properties in the context of pharmaceutical formulation.

Data Presentation: Core Thermodynamic Properties

The following tables summarize key thermodynamic data for this compound, compiled from various reputable sources. These values are essential for modeling and process simulation in research and industrial applications.

Table 1: Fundamental Physical and Thermodynamic Properties

| Property | Value | Units | Conditions |

| Molecular Weight | 74.08 | g/mol | - |

| Boiling Point | 54.0 | °C | at 1 atm |

| Melting Point | -80 | °C | - |

| Density | 0.921 | g/mL | at 20 °C |

| Flash Point | -20 | °C | closed cup[1] |

| Vapor Pressure | 200 | mmHg | at 20 °C[2] |

| 266.64 | hPa | at 20 °C[1] | |

| 245.0 | mmHg | at 25 °C[3] |

Table 2: Enthalpy and Entropy Data

| Property | Value | Units | Phase |

| Standard Enthalpy of Formation (ΔfH°) | -374.6 ± 1.4 | kJ/mol | Gas (anti conformer)[4][5] |

| -425.9 ± 1.1 | kJ/mol | Crystal/Liquid | |

| Enthalpy of Vaporization (ΔvapH) | 51.07 | kJ/mol | Temperature dependent[6][7] |

| Standard Entropy (S°) | 129 | J/mol*K | Gas[8] |

Table 3: Heat Capacity Data

| Property | Value | Units | Temperature (K) |

| Liquid Phase Heat Capacity (Cp,liquid) | 144.3 | J/molK | 298.15[9] |

| 158.2 | J/molK | 290[9] | |

| 148.1 | J/mol*K | 294.7[9] |

Experimental Protocols

The accurate determination of thermodynamic properties is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Vapor Pressure using the Ebullioscopic Method

The ebullioscopic method is a direct technique for measuring the vapor pressure of a liquid by determining its boiling point at a controlled pressure.

Apparatus:

-

A jacketed boiling flask (ebulliometer) equipped with a heating element.

-

A condenser to prevent the loss of vapor.

-

A highly accurate temperature sensor (e.g., a platinum resistance thermometer) immersed in the liquid.

-

A pressure control and measurement system connected to a vacuum pump and a manometer.

-

A sample injection port.

Procedure:

-

Sample Preparation: A pure sample of this compound is degassed to remove any dissolved gases that could affect the vapor pressure reading.

-

System Evacuation: The ebulliometer is evacuated to a pressure below the expected vapor pressure of this compound at the lowest desired temperature.

-

Sample Introduction: A known quantity of the degassed this compound is introduced into the boiling flask.

-

Heating and Equilibration: The sample is heated gently. The pressure is maintained at a constant, predetermined value. The temperature of the boiling liquid is monitored until it stabilizes, indicating that vapor-liquid equilibrium has been reached.

-

Data Recording: The stable boiling temperature and the corresponding system pressure are recorded.

-

Varying Pressure: The pressure is then adjusted to a new setpoint, and the process is repeated to obtain a series of vapor pressure-temperature data points.

Determination of Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is a standard technique for determining the enthalpy of formation of combustible organic compounds like this compound.

Apparatus:

-

A high-pressure combustion vessel (bomb calorimeter).

-

A water bath with a known heat capacity, surrounding the bomb.

-

A high-precision thermometer to measure the temperature change of the water bath.

-

An ignition system to initiate the combustion.

-

A sample holder (e.g., a crucible).

-

An oxygen supply.

Procedure:

-

Sample Preparation: A precisely weighed sample of pure this compound is placed in the crucible.

-

Bomb Assembly: The crucible is placed inside the bomb, which is then sealed and pressurized with a known excess of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in the water bath of the calorimeter. The initial temperature of the water is recorded once it has stabilized.

-

Combustion: The sample is ignited using the electrical ignition system. The combustion of this compound releases heat, which is transferred to the surrounding water, causing its temperature to rise.

-

Temperature Monitoring: The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released during the combustion (q_combustion) is calculated from the temperature change of the water and the known heat capacity of the calorimeter system.

-

Calculation of Enthalpy of Formation: Using Hess's Law, the standard enthalpy of formation of this compound is calculated from the experimental enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Liquid Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique that can be used to measure the heat capacity of a substance.

Apparatus:

-

A Differential Scanning Calorimeter (DSC) instrument.

-

Hermetically sealed sample pans (e.g., aluminum pans).

-

A reference pan (usually an empty, sealed pan).

-

A high-purity inert purge gas (e.g., nitrogen).

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Baseline Measurement: An initial DSC scan is performed with two empty pans to establish a baseline heat flow.

-

Reference Material Scan: A scan is then performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Scan: A precisely weighed sample of this compound is hermetically sealed in a sample pan and placed in the DSC. A scan is performed over the desired temperature range at a constant heating rate.

-

Data Analysis: The difference in heat flow between the sample and the reference pan is measured as a function of temperature. The heat capacity of the this compound sample is then calculated by comparing its heat flow curve to that of the baseline and the sapphire standard.

Mandatory Visualization

The thermodynamic properties of this compound are critical in the context of pharmaceutical formulation, particularly in solvent-based processes like the creation of drug-loaded microspheres. The following diagram illustrates the logical workflow where these properties influence the final product characteristics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 5. Lab Procedure [chem.fsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 109-94-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

ethyl formate material safety data sheet (MSDS) analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl formate (B1220265), also known as ethyl methanoate, is a versatile ester with a characteristic rum-like odor, widely utilized as a flavoring agent, an industrial solvent, and a fumigant.[1] Its high volatility and flammability, coupled with its toxicological profile, necessitate a thorough understanding of its material safety data sheet (MSDS) for safe handling and use in research and development settings. This technical guide provides a detailed analysis of the material safety of ethyl formate, presenting quantitative data in a structured format, outlining key safety protocols, and visualizing critical safety information.

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the substance under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [1] |

| Molecular Weight | 74.08 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Pleasant, rum-like, fruity | [1][3] |

| Odor Threshold | 17.5 - 19.8 ppm | [4] |

| Boiling Point | 54 °C (1013 hPa) | [1][4] |

| Melting Point | -80.5 °C | [1][4] |

| Flash Point | -20 °C (closed cup) | [4][5] |

| Autoignition Temperature | 851°F (455°C) | [5][6] |

| Flammability Limits | LEL: 2.8%, UEL: 16% | [5] |

| Vapor Pressure | 200 mmHg at 20°C | [2][5] |

| Specific Gravity | 0.922 at 20°C | [5] |

| Water Solubility | 88 g/L at 20°C | [1] |

| Partition Coefficient (log Pow) | 1.504 at 25°C | [4][7] |

Toxicological Data

This compound is classified as acutely toxic if inhaled or swallowed.[1] Understanding its toxicological profile is critical for risk assessment and the implementation of appropriate safety measures.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Source(s) |

| LD50 (Oral) | 1850 mg/kg | Rat | [8] |

| LD50 (Dermal) | > 5000 mg/kg | Rabbit | [8] |

| LC50 (Inhalation) | 11.1 mg/L (vapor) | Not Specified | [4] |

| IDLH (Immediately Dangerous to Life or Health) | 1500 ppm | Human | [5][9] |

Occupational Exposure Limits

To ensure personnel safety, various regulatory bodies have established occupational exposure limits (OELs) for this compound.

Table 3: Occupational Exposure Limits for this compound

| Organization | Limit | Value |

| OSHA (PEL) | TWA | 100 ppm (300 mg/m³)[9] |

| NIOSH (REL) | TWA | 100 ppm (300 mg/m³)[9] |

| ACGIH (TLV) | TWA | 100 ppm (303 mg/m³)[9] |

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for this compound is visualized in the diagram below, highlighting its primary hazards.[10][11]

Experimental Protocols

The safety data sheets for this compound reference standardized experimental protocols for determining its properties. Below are the methodologies for key cited experiments.

Partition Coefficient (n-octanol/water): OECD Test Guideline 117

This guideline specifies the HPLC method for the determination of the partition coefficient (Pow).

Methodology:

-

Principle: The logarithm of the partition coefficient (log Pow) is determined by measuring the retention time of the substance in a reversed-phase high-performance liquid chromatography (HPLC) system. The retention time is correlated with the known log Pow values of reference substances.

-

Apparatus: A standard HPLC system equipped with a pump, a sample injection system, a reversed-phase column (e.g., C18), a detector (e.g., UV-Vis), and a data recording system.

-

Procedure:

-

A series of reference compounds with well-documented log Pow values are injected into the HPLC system to create a calibration curve of retention time versus log Pow.

-

This compound is then injected under the same conditions.

-

The retention time of this compound is measured.

-

The log Pow of this compound is calculated from its retention time using the calibration curve.[7]

-

-

Data Analysis: The capacity factor (k) is calculated for each reference substance and this compound. A graph of log k versus log Pow for the reference substances is plotted. The log Pow of this compound is then determined by interpolation from this graph.

Biodegradability: OECD Test Guideline 301D (Ready Biodegradability: Closed Bottle Test)

This test evaluates the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated in a completely filled, closed bottle with no headspace. The degradation is followed by the analysis of dissolved oxygen over a 28-day period.

-

Apparatus: Glass bottles with ground-glass stoppers, equipment for measuring dissolved oxygen (e.g., Winkler titration or an oxygen electrode), and a temperature-controlled incubator.

-

Procedure:

-